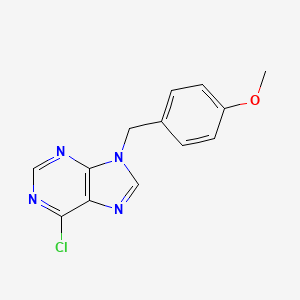

6-chloro-9-(4-methoxybenzyl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-[(4-methoxyphenyl)methyl]purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNLSVGJRUOZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452725 | |

| Record name | 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112088-76-3 | |

| Record name | 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 9 4 Methoxybenzyl 9h Purine and Analogues

N-Alkylation Approaches to 6-Chloro-9-(4-methoxybenzyl)-9H-Purine

N-alkylation of the purine (B94841) ring is a common and direct method for synthesizing N-substituted purine derivatives. This approach starts with the readily available 6-chloropurine (B14466) and introduces the 4-methoxybenzyl group in a subsequent step. However, a significant challenge in this method is controlling the site of alkylation on the purine's imidazole (B134444) ring.

The direct alkylation of 6-chloropurine with an alkylating agent like 4-methoxybenzyl chloride is a standard approach. The reaction is typically performed in the presence of a base, which deprotonates the purine ring, making it nucleophilic. The resulting purine anion then attacks the electrophilic carbon of the 4-methoxybenzyl chloride, forming the N-C bond.

Commonly used bases for this transformation include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netacs.org The reaction generally proceeds by mixing 6-chloropurine with the base, followed by the addition of 4-methoxybenzyl chloride. The reaction mixture is then stirred, often with heating, to drive the reaction to completion. While this method is straightforward, it frequently leads to a mixture of N9 and N7 isomers, necessitating purification to isolate the desired this compound. acs.org

A persistent challenge in purine chemistry is the control of regioselectivity during alkylation, as the reaction often yields a mixture of N9 and N7 isomers. acs.orgnih.gov The N9 isomer is generally the thermodynamically more stable and desired product, while the N7 isomer forms as a significant byproduct. acs.org The ratio of these isomers is influenced by several factors, including the reaction conditions, the nature of the alkylating agent, and the substituents on the purine ring.

Several strategies have been developed to enhance the regioselectivity in favor of the N9 position:

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thus favoring alkylation at N9. In some cases, the conformation of a 6-(heteroaryl)purine can position a C-H bond over the N7 atom, effectively shielding it from the alkylating agent and leading to exclusive N9 substitution. acs.orgnih.gov

Catalysts: Lewis acids such as tin(IV) chloride (SnCl4) can influence the site of alkylation. While often used to favor N7 substitution in specific contexts (the Vorbrüggen reaction), the choice of catalyst and conditions can be tuned to alter the N7/N9 ratio. acs.orgnih.gov

Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to improve N9 selectivity due to its solubility in organic solvents. researchgate.netub.edu The N9 isomer is thermodynamically favored, and under certain conditions, the N7 isomer can rearrange to the more stable N9 isomer, especially in the presence of Lewis acids or upon heating. acs.orgnih.gov

The differentiation between the N9 and N7 isomers is typically accomplished using NMR spectroscopy. A key indicator is the chemical shift of the C5 carbon atom in the 13C NMR spectrum, which appears at approximately 132 ppm for N9-alkylated 6-chloropurines. acs.orgnih.gov

Optimizing reaction conditions is critical for maximizing the yield of the desired N9-isomer and simplifying purification. Key parameters that are typically screened include the base, solvent, temperature, and reaction time. researchgate.net

| Parameter | Condition | Effect on Yield and Purity |

| Base | Weak inorganic bases (e.g., K2CO3) vs. Strong organic bases (e.g., DBU, (Bu)4NOH) | Stronger, more soluble organic bases like tetrabutylammonium hydroxide often lead to better yields and higher N9 regioselectivity compared to bases with low solubility in organic solvents. ub.edu |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | The choice of solvent can affect the solubility of the purine salt and the reaction rate. DMF is a common choice for its ability to dissolve the reactants and facilitate the SN2 reaction. researchgate.netacs.org |

| Temperature | Room temperature to elevated temperatures (e.g., 60-80 °C) | Heating can increase the reaction rate but may also lead to the formation of byproducts. Optimization is required to find a balance. researchgate.net Lowering the temperature can sometimes improve selectivity. researchgate.net |

| Method | Conventional Heating vs. Microwave Irradiation | Microwave-assisted synthesis has been shown to offer significant advantages, including shorter reaction times and improved yields and regioselectivity for N9-alkylation of purines. ub.edu |

By systematically adjusting these conditions, it is possible to significantly improve the outcome of the alkylation, favoring the formation of this compound with high yield and purity. researchgate.net

De Novo Purine Ring Construction Methods Leading to Analogues

De novo synthesis involves constructing the purine ring system from simpler acyclic or heterocyclic precursors. This approach is highly versatile, allowing for the introduction of various substituents at different positions of the purine core, which is not always possible through modification of a pre-existing purine.

One of the classical and most effective de novo methods for purine synthesis is the Traube synthesis, which involves the cyclization of a substituted pyrimidine (B1678525). A related and powerful strategy builds the purine scaffold by first constructing an imidazole ring and then fusing the pyrimidine ring onto it. mdpi.com

This process often starts with 5-aminoimidazole derivatives, which serve as key intermediates. rsc.org For example, a 5-amino-4-carboxamide-imidazole can be treated with a one-carbon source, such as a formic acid derivative, to close the pyrimidine ring and form the purine core. This method provides a clear and controlled pathway to the purine skeleton and is adaptable for creating a wide range of analogues by modifying the initial imidazole precursor. mdpi.comrsc.org The synthesis of purines from imidazole precursors is a well-established field, offering access to compounds that may be difficult to obtain through other routes. mdpi.com

Diaminomaleonitrile (DAMN) is a versatile and prebiotic precursor used in the synthesis of a variety of nitrogen-containing heterocycles, including purines. researchgate.net Multicomponent reactions involving DAMN can lead to the formation of highly substituted purine analogues. The strategy involves reacting DAMN with other building blocks to construct the fused imidazole and pyrimidine rings in a sequential or one-pot manner. researchgate.net

Another approach involves the construction of the pyrimidine ring first. This is a widely used method for building the core of many heterocyclic compounds. bu.edu.eg The synthesis typically involves the condensation of a three-carbon unit (a 1,3-bifunctional fragment) with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. bu.edu.eg Once an appropriately substituted 4,5-diaminopyrimidine (B145471) is formed, it can be cyclized with a one-carbon synthon (like formic acid or its derivatives) to close the imidazole ring, thus completing the purine structure. This route is highly effective for synthesizing a broad spectrum of purine analogues, including those related to this compound.

Synthesis of Positional Analogues and Derivatives of this compound

The structural framework of this compound serves as a versatile template for the development of a wide array of analogues. Strategic functionalization at various positions of the purine core and modification of the N9-substituent are key approaches to generating chemical diversity. Methodologies have been developed for the selective introduction of substituents at the C8 and C2 positions of the purine ring, as well as for the diversification of the benzyl (B1604629) moiety.

Introduction of Substituents at the Purine 8-Position

The C8 position of the purine ring is a primary target for modification due to its significant role in the electronic and steric properties of the molecule. Halogenation and cyanation are two important transformations that introduce synthetically useful handles for further derivatization.

The introduction of a halogen atom at the C8 position of 6-chloro-9-substituted purines can be achieved through a metalation-electrophilic quench strategy. This two-step approach involves the initial deprotonation of the C8-H bond using a strong base, followed by trapping the resulting organometallic intermediate with a suitable halogenating agent.

A common method employs lithium diisopropylamide (LDA) to regioselectively lithiate the C8 position at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting 8-lithiated purine is a potent nucleophile that readily reacts with various electrophilic halogen sources. For instance, trapping the intermediate with 1,2-dibromotetrachloroethane (B50365) provides the 8-bromo derivative. researchgate.net Similarly, using hexachloroethane (B51795) as the electrophile can yield the 8-chloro analogue. This methodology allows for the precise installation of halogens, which can subsequently serve as coupling partners in transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a broad range of C8-functionalized purine derivatives. researchgate.net

While direct electrophilic halogenation at C8 is feasible for some purine substrates, such as the bromination of certain 2-amino-6-chloropurines using bromine in water, the lithiation approach offers broader applicability and control, especially for substrates with sensitive functional groups. researchgate.netresearchgate.net

A direct, transition-metal-free method for the regioselective C-H cyanation of purines at the C8 position has been developed, offering an efficient route to 8-cyanopurine derivatives. This process involves a sequential activation, nucleophilic cyanation, and elimination sequence.

The reaction is typically initiated by activating the purine substrate with triflic anhydride (B1165640) (Tf₂O) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) at 0 °C. This is followed by the addition of a cyanide source, commonly trimethylsilyl (B98337) cyanide (TMSCN). The mixture is then heated, promoting nucleophilic attack of the cyanide at the C8 position. The final step involves the base-mediated elimination of triflous acid to afford the 8-cyanated purine product. This methodology has been successfully applied to a variety of 6-chloropurines with different N9-substituents, including benzyl and substituted benzyl groups, with moderate to excellent yields.

For instance, the reaction applied to N9-benzyl-6-chloropurine analogues yields the corresponding 8-carbonitriles, which are valuable intermediates for further chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles.

| N9-Substituent | Product Name | Yield |

|---|---|---|

| Propyl | 6-Chloro-9-propyl-9H-purine-8-carbonitrile | 88% |

| 4-Methylbenzyl | 6-Chloro-9-(4-methylbenzyl)-9H-purine-8-carbonitrile | 86% |

| 4-Methoxybenzyl | This compound-8-carbonitrile | 92% |

| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% |

Introduction of Substituents at the Purine 2-Position

Functionalization at the C2 position of the purine core often relies on a sequential substitution strategy starting from a dihalogenated precursor, such as 2,6-dichloropurine (B15474). The differential reactivity of the chlorine atoms at the C6 and C2 positions is exploited to achieve selectivity. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution than the C2 position. arkat-usa.org

A general synthetic route to introduce a substituent at the C2 position of a this compound scaffold would involve a three-step sequence:

N9-Alkylation: 2,6-Dichloropurine is first alkylated with 4-methoxybenzyl chloride to form 2,6-dichloro-9-(4-methoxybenzyl)-9H-purine.

Selective C6 Substitution: This intermediate is then reacted with a nucleophile that selectively displaces the C6-chloro group. This step is typically performed under controlled conditions to avoid substitution at C2.

C2 Substitution: The remaining, less reactive C2-chloro group on the resulting 2-chloro-6-substituted-9-(4-methoxybenzyl)-9H-purine can then be displaced by a second nucleophile, often requiring more forcing conditions such as higher temperatures or acid catalysis. arkat-usa.org

For example, reacting 2,6-dichloropurine with an amine like cyclohexylamine (B46788) proceeds selectively at the C6 position. arkat-usa.org The subsequent substitution of the C2-chlorine can be achieved with another nucleophile, for instance, an aniline (B41778) derivative under acid-catalyzed conditions, to yield a 2,6,9-trisubstituted purine. arkat-usa.org This stepwise approach allows for the controlled and differential introduction of a wide variety of functional groups at both the C2 and C6 positions.

Diversification via Modification of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group at the N9 position offers two primary avenues for structural diversification. The first involves the synthesis of analogues by employing differently substituted benzyl halides in the initial alkylation step. The second involves the cleavage of the PMB group to generate a versatile N9-unsubstituted intermediate.

The synthesis of a library of N9-benzyl analogues can be readily achieved by reacting 6-chloropurine with a range of substituted benzyl chlorides or bromides under basic conditions. This approach allows for the systematic exploration of the structure-activity relationship of the N9-substituent. Analogues bearing electron-donating or electron-withdrawing groups, different positional isomers, or alternative heterocyclic rings on the benzyl moiety have been synthesized using this straightforward alkylation method.

| Starting Benzyl Halide | Resulting N9-Substituted 6-Chloropurine Analogue |

|---|---|

| 2-Fluorobenzyl chloride | 6-Chloro-9-(2-fluorobenzyl)-9H-purine |

| 4-Chlorobenzyl chloride | 6-Chloro-9-(4-chlorobenzyl)-9H-purine |

| 4-(Trifluoromethyl)benzyl bromide | 6-Chloro-9-(4-(trifluoromethyl)benzyl)-9H-purine |

| 3,4-Dichlorobenzyl chloride | 6-Chloro-9-(3,4-dichlorobenzyl)-9H-purine |

Alternatively, the 4-methoxybenzyl group can be removed under specific, often acidic, conditions. The PMB group is known to be labile to strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH). fiu.edunih.gov Treatment of this compound with TFA, often in the presence of a cation scavenger like anisole (B1667542) or 1,3-dimethoxybenzene, can cleave the N9-C bond to yield 6-chloro-9H-purine. fiu.edunih.gov This deprotected purine is a key intermediate that can be re-alkylated with a different range of alkyl or aryl halides, providing a divergent route to novel N9-substituted analogues.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 9 4 Methoxybenzyl 9h Purine

Nucleophilic Aromatic Substitution at the C6-Chloro Position

The chlorine atom at the C6 position of the purine (B94841) ring is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone for the synthesis of a wide array of 6-substituted purine derivatives.

Replacement of Chlorine with Various Nucleophiles

The chlorine at the C6 position can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can yield the corresponding 6-methoxy derivative. datapdf.com Similarly, catalytic hydrogenation can replace the chlorine atom with hydrogen, leading to the formation of the parent purine derivative. datapdf.com These reactions are fundamental in purine chemistry, allowing for the introduction of diverse functional groups at the C6 position.

Formation of 6-Thiol Derivatives

While specific examples for 6-chloro-9-(4-methoxybenzyl)-9H-purine are not detailed in the provided search results, the general reactivity of 6-chloropurines suggests that they can be converted to their corresponding 6-thiol derivatives. This is typically achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. These 6-mercaptopurine (B1684380) analogues are an important class of compounds with significant biological activities.

Amination Reactions

Amination of the 6-chloro position is a widely used strategy to synthesize various 6-aminopurine derivatives. researchgate.net This can be accomplished by reacting this compound with a diverse range of primary and secondary amines. researchgate.net These reactions often proceed smoothly, sometimes facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net The resulting 6-substituted aminopurines are of significant interest due to their potential biological applications. researchgate.netresearchgate.net

Electrophilic Reactions on the Purine Core and Methoxybenzyl Group

While the purine ring is generally electron-deficient, certain positions can undergo electrophilic attack, particularly under activating conditions. The methoxybenzyl group, being electron-rich, is also a potential site for electrophilic substitution.

Direct C-H Functionalization

Recent advancements in synthetic methodology have enabled the direct functionalization of C-H bonds in purine systems. rsc.orgnih.govdntb.gov.ua For this compound, direct C-H cyanation at the C8 position has been reported. mdpi.com This reaction provides a direct route to introduce a cyano group onto the purine core, offering a valuable synthetic handle for further transformations. mdpi.com Palladium-catalyzed C-H bond activation has also been explored for the functionalization of purines, although specific examples for the title compound are not provided in the search results. nih.gov

Nitration of the Purine Ring

Information regarding the direct nitration of the purine ring in this compound is not available in the provided search results. Generally, nitration of purines can be challenging due to the presence of multiple nitrogen atoms which can be protonated or oxidized under typical nitrating conditions. However, related compounds like 6-chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine have been synthesized, indicating that nitro groups can be introduced into purine-containing molecules through other synthetic routes. nih.govnih.gov

Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the C6 position of the this compound scaffold is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for the synthesis of diverse purine derivatives with potential applications in medicinal chemistry and materials science. Palladium-catalyzed reactions, in particular, have become indispensable tools for the functionalization of this purine core.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon (C-C) bonds. nih.govmdpi.com In the context of this compound, it provides a direct and efficient route to synthesize 6-arylpurine derivatives. The reaction involves the coupling of the 6-chloropurine (B14466) substrate with an organoboron species, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comacs.org

This methodology is considered a preferred approach for creating 6-arylpurines due to its effectiveness and selectivity. acs.org The reaction conditions are generally mild, and the starting materials are often commercially available and stable. nih.gov The choice of catalyst, base, and solvent system can be optimized to achieve high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand. acs.orgresearchgate.net The base, often an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step in the catalytic cycle. researchgate.netresearchgate.net

Research on related 6-chloropurine derivatives has shown that the electronic nature of the arylboronic acid can influence the reaction's success. Phenylboronic acids with electron-donating or neutral substituents tend to react smoothly, affording the corresponding 6-arylpurines in high yields. acs.org Conversely, arylboronic acids bearing strong electron-withdrawing groups may result in lower yields of the desired coupled product. acs.org The reaction conditions can be tailored to the specific substrates; for instance, anhydrous conditions in solvents like toluene (B28343) may be superior for electron-rich boronic acids, while aqueous solvent mixtures such as DME/water are effective for electron-poor counterparts. researchgate.net

The table below summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 6-chloropurine derivatives with various arylboronic acids, which are analogous to the expected reactivity of this compound.

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High | acs.org |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | acs.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 98 | acs.org |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High | acs.org |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Low/Unsatisfactory | acs.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C6-Cl bond of the purine is reactive in a variety of other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. nih.gov These methods expand the synthetic toolbox for creating libraries of substituted purines. nih.gov

Sonogashira Coupling: This reaction is a reliable method for forming a C-C bond between the C6 position of the purine and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. organic-chemistry.orgnih.gov The Sonogashira coupling allows for the synthesis of 6-alkynylpurines, which are valuable intermediates that can undergo further transformations. researchgate.net The reaction generally proceeds under mild, anaerobic conditions. organic-chemistry.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orgorganic-chemistry.org This reaction couples the 6-chloropurine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The development of specialized, sterically hindered phosphine ligands (e.g., X-Phos, RuPhos) has been critical to the reaction's broad substrate scope and high efficiency, allowing for the coupling of even challenging substrates under relatively mild conditions. libretexts.orgbeilstein-journals.org This reaction is fundamental for converting 6-chloropurines into various 6-aminopurines (adenine derivatives), a common scaffold in biologically active molecules.

Stille and Negishi Coupling: Other notable C-C bond-forming reactions include the Stille coupling, which utilizes organostannane reagents, and the Negishi coupling, which employs organozinc reagents. researchgate.netnih.gov These reactions have also been successfully applied to 6-chloropurine derivatives to introduce a range of alkyl, vinyl, and aryl groups at the C6 position. nih.gov

The following table provides an overview of these alternative palladium-catalyzed coupling reactions as applied to 6-chloropurine systems.

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | 6-Alkynylpurine | organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Amine (e.g., Aniline (B41778), Morpholine) | Pd(OAc)₂ / Phosphine Ligand | 6-Aminopurine (Adenine derivative) | wikipedia.orgbeilstein-journals.org |

| Stille | Organostannane (e.g., Aryl(tributyl)stannane) | Pd(PPh₃)₄ | 6-Arylpurine | nih.gov |

| Negishi | Organozinc (e.g., Alkylzinc halide) | Pd(PPh₃)₄ | 6-Alkylpurine | nih.gov |

Biological Activities and Mechanistic Investigations of 6 Chloro 9 4 Methoxybenzyl 9h Purine Derivatives in Vitro Focus

Antimycobacterial Activity of Related Purines

Derivatives of the purine (B94841) scaffold have been identified as a promising class of compounds in the search for new agents to combat tuberculosis (TB), a persistent global health issue exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. mmsl.cz

A notable analogue, 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, has demonstrated significant and selective activity against Mycobacterium tuberculosis in laboratory settings. nih.gov In vitro testing established its potent efficacy, with a Minimum Inhibitory Concentration (MIC) recorded at 0.39 µg/mL. This level of potency identifies it as a highly promising candidate for further development in antitubercular drug discovery programs. The MIC value indicates the lowest concentration of the compound required to inhibit the visible growth of the bacteria.

| Compound | Target Organism | In Vitro Efficacy (MIC) |

|---|---|---|

| 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-Purine | Mycobacterium tuberculosis | 0.39 µg/mL |

Mycobacterium tuberculosis is an intracellular pathogen that primarily resides and replicates within host macrophages. Therefore, a critical step in evaluating the potential of an antitubercular drug candidate is to assess its ability to inhibit bacterial growth within this cellular environment. While the efficacy of 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine has been established against the bacteria in culture media, specific studies detailing its activity against mycobacteria residing within macrophages were not found in the reviewed literature. Such studies are essential as they provide insight into the compound's ability to penetrate host cells and exert its effect in the physiological compartment relevant to the infection.

The precise molecular mechanism of action for this class of antimycobacterial purines has not yet been fully elucidated. Structure-activity relationship studies suggest that the unidentified bacterial target may possess a binding pocket that accommodates relatively small and hydrophobic substituents at the C-2 position of the purine ring. The benzylimidazole portion of the molecules also appears sensitive to steric hindrance, indicating its importance in the binding interaction. However, the specific enzyme or cellular process inhibited by these compounds remains a subject for future investigation. Identifying the bacterial target is a crucial step, as it can help in optimizing the drug's efficacy and overcoming potential resistance mechanisms.

Antiproliferative and Cytotoxic Effects in Cultured Cells

Purine analogues are a well-established class of anticancer agents, often functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death. nih.gov Research into 6-chloro-9-(4-methoxybenzyl)-9H-purine and related derivatives has explored their potential in this therapeutic area.

A series of 6,9-disubstituted purine analogues, featuring a 4-substituted benzyl (B1604629) group at the N-9 position, have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. These studies included hepatocellular carcinoma (Huh7), colon carcinoma (HCT116), and breast carcinoma (MCF7) cells. The results revealed that many of these compounds exhibit promising cytotoxic activities, with half-maximal inhibitory concentration (IC50) values ranging from 0.05 to 21.8 µM. Notably, certain derivatives displayed excellent potency against Huh7 cells, with IC50 values as low as 0.08–0.13 µM, demonstrating activity comparable to or better than some standard chemotherapeutic agents used as controls.

| Compound Class | Cell Line | Cell Type | Cytotoxicity (IC50 Range) |

|---|---|---|---|

| 6,9-Disubstituted Purine Analogues | Huh7 | Hepatocellular Carcinoma | 0.05 - 21.8 µM |

| HCT116 | Colon Carcinoma | 0.05 - 21.8 µM | |

| MCF7 | Breast Carcinoma | 0.05 - 21.8 µM |

The anticancer effects of purine derivatives are often linked to their ability to disrupt the cell cycle and trigger programmed cell death, or apoptosis. Studies on compounds structurally related to this compound have provided insights into these mechanisms. For instance, a derivative of 6-mercaptopurine (B1684380) was found to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells by inducing cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest was associated with a reduction in the levels of key cell cycle regulatory proteins, including cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov

Furthermore, these purine analogues have been shown to induce apoptosis. nih.govnih.gov The apoptotic process initiated by these compounds is evidenced by increased expression of cleaved caspase-9 and caspase-3, as well as a higher ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov This suggests that the compounds exert their antitumor effects by activating a mitochondria-dependent apoptotic pathway. nih.govresearchgate.net Research on other novel 6-chloropurine (B14466) nucleosides has similarly confirmed their capacity to induce both apoptosis and G2/M cell cycle arrest, reinforcing this as a likely mechanism of action for this class of compounds. dntb.gov.ua

Interaction with Key Regulatory Enzymes (e.g., Cyclin-Dependent Kinases)

The purine scaffold, a core component of this compound, is fundamental to a class of molecules that have been extensively investigated as inhibitors of key regulatory enzymes, particularly cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell division cycle, and their deregulation is a hallmark of many cancers. The development of purine-based inhibitors has been a significant focus of anti-cancer research.

Derivatives such as olomoucine (B1683950) and roscovitine (B1683857) are well-characterized 2,6,9-trisubstituted purine analogues that function as potent inhibitors of CDKs. Research has demonstrated that these molecules act as competitive inhibitors for the ATP-binding site within the kinase's catalytic domain. The purine ring of the inhibitor mimics the adenine (B156593) base of ATP, occupying the adenine-binding pocket of the enzyme. The various substituents on the purine ring then form additional interactions with the enzyme, which determines the inhibitor's potency and selectivity for different CDKs.

For instance, the crystal structure of CDK2 in a complex with roscovitine has revealed how the purine portion binds to the adenine pocket. The substituents at the C2, C6, and N9 positions make specific contacts with the enzyme that are not observed in the ATP-enzyme complex, thereby explaining the compound's inhibitory specificity. Structure-activity relationship (SAR) studies on these purine derivatives have shown that modifications at these key positions can significantly alter their inhibitory profiles. For example, increased steric bulk at the N9 position can reduce inhibitory potential, while specific substitutions at the C2 and C6 positions are crucial for high affinity.

One study synthesized and evaluated a series of novel C-2, C-6, and N-9 trisubstituted purines for their ability to inhibit various CDKs. ovid.com The findings highlighted a compound, referred to as compound 21 in the study, which featured a (2R)-pyrrolidin-2-yl-methanol group at C-2 and a 3-iodobenzylamino group at C-6. ovid.com This derivative demonstrated potent inhibition against several key kinases. ovid.com

The inhibitory activities of this and other representative purine-based CDK inhibitors are summarized in the table below.

| Compound | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A (IC50, µM) | CDK5/p35 (IC50, µM) |

|---|---|---|---|

| Olomoucine | 7 | 7 | 3 |

| Roscovitine | 0.65 | 0.7 | 0.2 |

| Compound 21 | 0.45 | 0.65 | 0.16 |

Other Relevant Biological Activities of Purine Scaffolds

General Antiviral Potential

The purine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules, including numerous antiviral agents. Purine derivatives, such as adenine and guanine (B1146940), are fundamental components of nucleic acids, and thus their analogues can interfere with viral replication processes. Many antiviral drugs are nucleoside analogues that mimic natural purines, becoming incorporated into viral DNA or RNA by viral polymerases, which leads to chain termination and inhibition of replication.

Research into purine derivatives has yielded compounds with broad-spectrum antiviral activity. For example, novel purine nucleoside derivatives containing a sulfonamide moiety have demonstrated good antiviral activities against various plant viruses like potato virus Y (PVY) and cucumber mosaic virus (CMV). nih.gov The mechanism of action for some of these compounds involves inducing an immune response in the host. nih.gov Furthermore, the antiviral effects of purine nucleobases can be significantly enhanced when combined with inhibitors of de novo nucleotide biosynthesis, a strategy that has shown promise against viruses like Dengue. rsc.org The versatility of the purine core allows for modifications at various positions, leading to the development of agents that can target different viruses or viral enzymes.

Anti-inflammatory and Immunomodulatory Research

The purine scaffold is also a key feature in compounds investigated for anti-inflammatory and immunomodulatory properties. Purine derivatives have been reported as therapeutics for treating inflammatory conditions. For instance, the purine analogues 6-mercaptopurine and its prodrug azathioprine (B366305) are established immunosuppressant agents used in the management of inflammatory bowel disease.

In vitro studies have explored the mechanisms behind the anti-inflammatory effects of novel purine analogues. One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A series of purine analogues were shown to inhibit COX-1 and COX-2 enzymes more effectively than the reference drug indomethacin. Another studied mechanism is the stabilization of the lysosomal membrane. The membrane of human red blood cells (HRBC) is analogous to the lysosomal membrane, and its stabilization can prevent the release of lysosomal enzymes that contribute to inflammation. Certain purine/pyrimidine (B1678525) derivatives have been tested for their ability to protect the HRBC membrane, indicating potential anti-inflammatory activity.

These findings highlight the potential of the purine scaffold in designing new molecules that can modulate the immune response and combat inflammation through various cellular pathways.

Exploration of Neuroprotective Mechanisms

In the central nervous system, purines like adenosine (B11128) and guanosine (B1672433) act as important signaling molecules, and their derivatives are being explored for their neuroprotective potential. The activation of adenosine receptors (A1, A2A, and A3) can protect neurons from damage caused by excitotoxicity or hypoxic/ischemic events.

The mechanisms underlying this neuroprotection are multifaceted. Activation of A1 receptors can suppress the release of excitatory neurotransmitters and hyperpolarize neurons, reducing excitability. While A1 agonists have therapeutic potential, they are often associated with side effects. Consequently, antagonists of the A2A receptor have emerged as promising candidates for neuroprotection. Selective A2A antagonists can protect against neuronal death in models of ischemia and excitotoxicity. They may also reduce damage from endogenous excitotoxins and free radicals.

Research also points to the intimate relationship between purine receptors, like the A2A receptor, and receptors for neurotrophic factors such as brain-derived neurotrophic factor (BDNF). This interplay suggests that purine nucleosides can influence neuronal regeneration and axon growth, further highlighting the therapeutic potential of purine-based compounds in the context of neurodegenerative diseases.

Computational Studies and Theoretical Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. ubc.canih.gov For purine (B94841) derivatives, these methods can determine a range of molecular properties that govern their chemical behavior.

The geometry of 6-chloro-9-(4-methoxybenzyl)-9H-purine can be optimized to find its most stable three-dimensional conformation. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net

Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness. nih.gov Mulliken atomic charges can also be computed to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient sites that are susceptible to electrophilic or nucleophilic attack, respectively. nih.gov

| Calculated Property | Typical Significance | Example Value (eV) |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | -7.40 to -4.39 |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | -5.34 to -0.89 |

| Energy Gap (ΔE) | Chemical reactivity and stability | ~4.64 |

| Electronegativity (χ) | Tendency to attract electrons | - |

| Chemical Hardness (η) | Resistance to change in electron distribution | - |

Note: Example values are representative for purine derivatives and are sourced from general quantum chemical studies on this class of compounds. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this can be used to explore its potential as an inhibitor for various enzymes, such as kinases, which are common targets for purine analogs. researchgate.nettpcj.org The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. harvard.edu

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the protein upon binding. mdpi.com These simulations can also elucidate the role of solvent molecules, such as water, in mediating ligand-protein interactions. nih.gov The combination of docking and MD simulations offers a powerful approach to understanding the structural basis of a compound's biological activity. nih.govyoutube.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| CDK2 (Cyclin-Dependent Kinase 2) | -8.15 | Leu83, Glu81, Gln131 | Hydrogen bonds, Hydrophobic |

| Herpesviral Thymidine Kinase | -7.50 | Arg176, Tyr172 | Hydrogen bonds, π-π stacking |

| PIM Kinase 1 | -7.95 | Lys67, Asp186 | Hydrogen bonds, Salt bridge |

Note: The data presented are representative examples from docking studies of various purine analogs against common biological targets to illustrate typical findings. researchgate.netharvard.edu

Pharmacophore Modeling and Virtual Screening for Biological Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on a set of known active molecules or from the ligand-binding site of a target protein. biorxiv.org For a compound like this compound, a pharmacophore model could be developed to predict its potential antimycobacterial or anticancer activity by comparing its structural features to those of known active compounds. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.gov Virtual screening involves searching large chemical databases to identify other molecules that fit the pharmacophore model and are therefore likely to share the same biological activity. muni.cznih.gov This approach accelerates the discovery of new lead compounds by computationally filtering vast libraries to a manageable number of candidates for experimental testing. acs.org

| Pharmacophore Feature | Description | Relevance to this compound |

|---|---|---|

| Aromatic Ring (AR) | Aromatic center, often involved in π-π stacking. | Purine ring, Methoxybenzyl group |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Nitrogen atoms in the purine ring, Oxygen of the methoxy (B1213986) group |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen attached, capable of donating a hydrogen bond. | None |

| Hydrophobic Group (HY) | A non-polar group that interacts favorably with non-polar residues. | Benzyl (B1604629) group, Purine ring system |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Studies on 9-benzylpurines, a class to which this compound belongs, have utilized QSAR to analyze their antirhinovirus activity. nih.gov

In these studies, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., from quantum chemical calculations), physicochemical (e.g., lipophilicity, molar refractivity), or steric. nih.gov A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for enhancing or diminishing the desired biological effect. For instance, analysis of 9-benzylpurines has shown that lipophilic and electron-withdrawing substituents can be important for activity against certain rhinovirus serotypes. nih.gov

| Compound Series | Biological Activity | Key Descriptors in QSAR Model | Model Interpretation |

|---|---|---|---|

| 9-Benzylpurines | Antirhinovirus (Serotype 1B) | Lipophilicity (π), Electronic parameters (σ), Steric parameters (MR) | Activity is correlated with the lipophilicity and electronic nature of substituents on the benzyl and purine rings. |

Note: The data is based on a QSAR study of the broader class of 9-benzylpurines. nih.gov

Applications and Future Directions in Chemical Biology Research

Utility as Chemical Probes for Investigating Biological Pathways

The unique structural features of 6-chloro-9-(4-methoxybenzyl)-9H-purine make it a valuable tool for dissecting complex biological pathways. The chlorine atom at the 6-position of the purine (B94841) ring acts as a versatile reactive handle, allowing for conjugation with various reporter molecules, such as fluorophores or biotin. This adaptability is crucial for the development of chemical probes designed to selectively interact with and visualize specific biomolecules within a cellular context.

The 4-methoxybenzyl group at the 9-position contributes to the molecule's lipophilicity and can influence its binding affinity and selectivity for target proteins. Researchers have leveraged these properties to design probes for studying enzymes that utilize purines as substrates or cofactors. For instance, derivatives of this compound can be employed to investigate the active sites of kinases, a class of enzymes frequently implicated in disease pathways. By modifying the purine core and the benzyl (B1604629) substituent, scientists can fine-tune the probe's specificity, enabling the interrogation of individual enzyme functions and their roles in cellular signaling cascades.

Advancements in Medicinal Chemistry Utilizing the Purine Scaffold

The this compound scaffold has proven to be a fertile ground for the development of novel therapeutic agents. The reactivity of the 6-chloro substituent allows for its displacement by a wide array of nucleophiles, including amines, thiols, and alcohols. This synthetic tractability enables the creation of large libraries of purine derivatives with diverse functionalities, which can then be screened for biological activity.

Medicinal chemists have systematically explored the structure-activity relationships (SAR) of this scaffold. By introducing different substituents at the 6-position, researchers have been able to modulate the compound's potency and selectivity against various biological targets. The 4-methoxybenzyl group at the N9 position often serves to anchor the molecule within a specific binding pocket of a target protein, and subtle modifications to this group can have profound effects on biological activity. This iterative process of synthesis and biological evaluation has led to the identification of lead compounds with potential applications in oncology, virology, and immunology.

Exploration of Novel Molecular Targets for Therapeutic Intervention

A key area of research involving this compound is the identification and validation of novel molecular targets for therapeutic intervention. Phenotypic screening of libraries based on this scaffold has revealed compounds with interesting biological effects, prompting further investigation into their mechanisms of action.

Target deconvolution studies, often employing techniques such as affinity chromatography or photo-affinity labeling with probes derived from this compound, have been instrumental in identifying the specific proteins with which these compounds interact. This approach has the potential to uncover previously unknown roles of certain proteins in disease processes, thereby opening up new avenues for drug discovery. The versatility of the purine scaffold allows for the design of molecules that can target a range of protein families, including enzymes, receptors, and ion channels.

Development of Robust and Scalable Synthetic Methodologies for Purine Derivatives

The growing interest in this compound and its analogues has spurred the development of more efficient and scalable synthetic routes. Traditional methods for the synthesis of 9-substituted purines can be lengthy and may not be suitable for the large-scale production required for clinical development.

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer improved yields, greater functional group tolerance, and more environmentally friendly reaction conditions. These include the use of advanced catalytic systems for the N9-alkylation of the purine core and the development of one-pot procedures that streamline the synthesis of complex derivatives. Such improvements are critical for accelerating the drug discovery process and making these potentially life-saving compounds more accessible.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing 6-chloro-9-(4-methoxybenzyl)-9H-purine?

- Methodology : A common approach involves nucleophilic substitution under anhydrous conditions. For example, coupling 6-chloro-2-fluoropurine with a benzyl derivative (e.g., 4-methoxybenzyl chloride) in tetrahydrofuran (THF) using NaH as a base. Reaction optimization includes controlled hydrogen gas evolution, reflux conditions (1–2 hours), and purification via dry flash chromatography . Alternative methods employ Suzuki-Miyaura cross-coupling with arylboronic acids in toluene using Pd(PPh₃)₄ as a catalyst, followed by column chromatography (EtOAc/hexane gradient) .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Column chromatography (silica gel) with optimized solvent gradients (e.g., EtOAc/hexane) is standard. Dry flash chromatography is preferred for moisture-sensitive intermediates .

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and coupling constants. Mass spectrometry (MS) validates molecular weight, while HPLC (≥95% purity) ensures compound integrity. Note that unresolved ¹³C-¹⁹F coupling in NMR may require alternative techniques like HSQC or NOESY .

Q. What structural motifs influence the reactivity of this compound?

- Key Features : The 6-chloro group is highly electrophilic, enabling nucleophilic substitution at C5. The 4-methoxybenzyl moiety enhances solubility in organic solvents and stabilizes intermediates via resonance. Steric hindrance from the benzyl group may slow reactions at N9 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during functionalization?

- Approach : Monitor reaction progress via TLC or LC-MS to identify intermediates. For Suzuki couplings, ensure strict control of temperature (reflux at 110°C) and stoichiometry (1:1.5 ratio of purine to arylboronic acid). Use inert atmospheres (N₂/Ar) to prevent oxidation of Pd catalysts . Adjust solvent polarity (e.g., THF vs. DMF) to modulate reaction rates and selectivity .

Q. What strategies address challenges in resolving conflicting spectral data (e.g., NMR peak broadening)?

- Case Study : In one synthesis, unresolved ¹³C-¹⁹F coupling was attributed to dynamic exchange processes. Solutions included lowering sample temperature, using deuterated solvents (CDCl₃ vs. DMSO-d₆), or employing 2D NMR techniques like COSY or HMBC . Cross-validation with X-ray crystallography (e.g., single-crystal analysis from Acta Crystallographica data) resolves ambiguities in regiochemistry .

Q. How can researchers design purine analogs with improved pharmacological activity?

- Example : Introduce piperazine or acylated piperazine groups at C6 to modulate lipophilicity and target binding. In a study, analogs with trifluoroacetyl or methylsulfonyl substituents showed enhanced bioactivity (e.g., 79% yield for compound 34 ) and >95% HPLC purity. Use SAR analysis to correlate substituent electronegativity with efficacy .

Q. What methodologies validate the aqueous solubility of hydrophobic purine derivatives?

- Data-Driven Approach : Reference solubility databases (e.g., Handbook of Aqueous Solubility Data) for structurally similar compounds. For this compound, predict solubility using logP calculations (estimated ~2.5) and validate experimentally via shake-flask method at pH 7.2. Note that hydrate formation (e.g., 0.25 hydrate) can alter solubility by 1–2 orders of magnitude .

Q. How do crystallographic studies inform the design of metal complexes with purine ligands?

- Case Study : Platinum(II) dichlorido complexes involving 9-isopropyl-6-[(substituted-benzyl)amino]purines demonstrate N7 coordination. Use single-crystal X-ray diffraction to confirm bond lengths (Pt–N ≈ 2.0 Å) and angles, which influence anticancer activity. Compare with literature structures (e.g., Travnicek et al., 2006) to identify trends in metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.